molecular formula C27H24N2O3 B13869151 Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate

Cat. No.: B13869151
M. Wt: 424.5 g/mol
InChI Key: HBMMTENRTAMHCO-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is a structurally complex benzoate ester featuring a benzyl group attached to a substituted anthranilic acid backbone. The molecule contains:

  • 2-Aminobenzoate core: The anthranilic acid derivative introduces hydrogen-bonding capability via the amino group.
  • 3-(6-Aminonaphthalen-2-yl)propanoylamino substituent: A naphthalene ring with an amino group enhances aromatic stacking interactions and may confer fluorescence properties. The propanoylamino linker adds conformational flexibility.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C27H24N2O3/c28-23-14-13-21-16-19(10-12-22(21)17-23)11-15-26(30)29-25-9-5-4-8-24(25)27(31)32-18-20-6-2-1-3-7-20/h1-10,12-14,16-17H,11,15,18,28H2,(H,29,30)

InChI Key

HBMMTENRTAMHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate generally involves:

  • Activation of the carboxylic acid group on the benzyl 2-carboxylate moiety.
  • Coupling with the 6-aminonaphthalen-2-yl propanoyl amine.
  • Use of coupling reagents such as HATU, EDCI, or phosphonium salts to facilitate amide bond formation.
  • Purification steps including chromatographic techniques.

Coupling Reagents and Conditions

Several coupling reagents have been reported in related amide bond formations, which can be adapted for the target compound:

Coupling Reagent Solvent Temperature Reaction Time Yield (%) Notes
HATU + DIEA N,N-Dimethylformamide (DMF) 20-25 °C 5-16 hours 40-68 Efficient coupling under inert atmosphere; common for amide synthesis with aromatic amines.
EDCI + HOBt + DIEA DMF Room Temp Overnight ~50 Carbodiimide method with HOBt additive for improved yield and reduced side reactions.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) + DIPEA Tetrahydrofuran (THF) 20 °C 16 hours 15-41 Used in similar amide couplings; yields vary with substrate and reaction scale.

Table 1: Common coupling reagents and conditions relevant to amide bond formation in aromatic amines.

Representative Preparation Protocols

HATU-Mediated Amide Coupling
  • Procedure: A solution of benzyl 2-carboxylate derivative and 6-aminonaphthalen-2-yl propanoyl amine in DMF is treated with HATU and N,N-diisopropylethylamine (DIEA) under nitrogen atmosphere at room temperature. The mixture is stirred for 5 to 16 hours.
  • Work-up: The reaction mixture is diluted with ethyl acetate, washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification: Silica gel chromatography (eluent: petroleum ether/ethyl acetate 1:1) yields the target compound as a yellow solid.
  • Yield: Typically ranges from 40% to 68% depending on scale and purity of starting materials.
EDCI/HOBt Coupling
  • Procedure: The carboxylic acid precursor is activated with EDCI and HOBt in DMF in the presence of DIEA, followed by addition of the amine component. The reaction is stirred overnight at room temperature.
  • Purification: Reverse-phase HPLC is employed to isolate the pure product.
  • Yield: Approximately 50% yield has been reported in analogous systems.
Phosphonium Salt-Mediated Coupling
  • Procedure: Using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate as the coupling agent in THF with N-ethyl-N,N-diisopropylamine at 20 °C for 16 hours.
  • Purification: Concentration followed by HPLC purification.
  • Yield: Variable, reported between 15% and 41% in related amide syntheses.

Additional Notes on Reaction Conditions

  • Cooling with ice during reagent addition is sometimes employed to control exothermicity.
  • Inert atmosphere (nitrogen or argon) is often used to prevent oxidation or moisture interference.
  • Reaction monitoring by TLC or LC-MS is standard to confirm completion.
  • Purification by silica gel chromatography or preparative HPLC ensures high purity.

Summary Table of Preparation Methods

Method Coupling Agent Solvent Temp (°C) Time Yield (%) Purification Method Notes
HATU + DIEA HATU + N,N-diisopropylethylamine DMF 20-25 5-16 hours 40-68 Silica gel chromatography Inert atmosphere recommended
EDCI + HOBt + DIEA 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide + HOBt DMF Room temp Overnight ~50 Reverse-phase HPLC Common in peptide/amide syntheses
Phosphonium hexafluorophosphate salt + DIPEA (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate THF 20 16 hours 15-41 HPLC Lower yields; sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of Benzoate Esters

The compound belongs to the benzoate ester family, which includes diverse derivatives categorized by substituent type (aliphatic, aromatic, branched, unsaturated) . Below is a comparative analysis with key analogs:

Compound CAS # Molecular Features Key Properties
Target Compound N/A Benzyl ester, 2-amino group, naphthyl-propanoylamino substituent High molecular weight (~434 g/mol), increased lipophilicity (predicted logP > 4), potential fluorescence
Methyl Benzoate 93-58-3 Aliphatic saturated (methyl ester) Low molecular weight (136 g/mol), volatile, used in fragrances and solvents
Phenyl Benzoate 93-99-2 Aromatic ester (phenyl group) Moderate lipophilicity (logP ~2.8), solid at room temperature, used in polymer plasticizers
Benzyl Benzoate 120-51-4† Benzyl ester (simple structure) Antiparasitic agent, logP ~3.8, high stability
Isopropyl Benzoate 939-48-0 Aliphatic branched ester Enhanced solubility in non-polar solvents, used in cosmetics
cis-3-Hexenyl Benzoate 25152-85-6 Aliphatic unsaturated ester Flavoring agent, fruity odor, lower thermal stability

*Estimated via computational tools (e.g., ChemDraw). †Not in provided evidence but included for context.

Functional Group Analysis

  • Ester Group : The benzyl ester in the target compound confers greater hydrolytic stability compared to methyl or isopropyl esters due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving triphosgene-mediated coupling. For example, benzyl anthranilate reacts with triphosgene and a substituted amine (e.g., 6-aminonaphthalene derivatives) in the presence of triethylamine as a base. Key variables include stoichiometry (e.g., 1:1 molar ratio of amine to benzyl anthranilate), solvent choice (e.g., dichloromethane), and temperature (typically 0–25°C). Reaction progress can be monitored via TLC or HPLC. Yield optimization requires careful control of moisture and oxygen levels, as hydrolysis or side reactions may occur .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the presence of the benzyl ester and naphthylamine moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via Reverse-Phase HPLC using a C18 column with UV detection (λ = 254 nm). For thermal stability, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can determine melting points and decomposition behavior .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., benzyl benzoate derivatives). Key precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in a cool, dry environment away from oxidizing agents.
  • Dispose of waste via approved chemical waste protocols. Acute toxicity studies on analogous compounds suggest limited bioaccumulation, but mutagenicity data require further investigation .

Advanced Research Questions

Q. How can researchers address discrepancies in hydrolysis kinetics under varying pH and temperature conditions?

  • Methodological Answer : Perform kinetic studies by incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS to quantify hydrolysis products. For example, acidic conditions may favor ester hydrolysis, while alkaline conditions could promote amide bond cleavage. Use Arrhenius plots to model activation energy and predict shelf-life. Contradictory data may arise from competing reaction pathways or impurities; thus, replicate experiments and include internal standards (e.g., deuterated analogs) to improve accuracy .

Q. What strategies enable regioselective functionalization of the benzoate ester or naphthylamine group?

  • Methodological Answer : For regioselective modification:

  • Benzyl ester : Use mild reducing agents (e.g., LiAlH4) to selectively reduce the ester to a benzyl alcohol without affecting the amide bond.
  • Naphthylamine : Diazotization followed by Sandmeyer reactions can introduce halogens at the 6-position.
  • Amide bond : Protect the amine with a Boc group before performing substitutions on the benzoate. Computational tools (e.g., DFT calculations) can predict reactive sites, while LC-MS tracks functionalization efficiency .

Q. How does steric hindrance from the naphthyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Steric effects can be assessed by comparing reaction rates with simpler analogs (e.g., benzyl 2-aminobenzoate). For instance, the bulky naphthyl group may slow down nucleophilic attack at the carbonyl carbon. Kinetic studies using varying nucleophiles (e.g., primary vs. secondary amines) under identical conditions (solvent, temperature) can quantify steric impacts. X-ray crystallography or molecular docking may reveal spatial constraints in the active site if used in enzyme inhibition studies .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s stability in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions often arise from solvent purity or measurement techniques. Design a controlled study:

Use HPLC-grade solvents (e.g., acetonitrile, toluene).

Prepare solutions at identical concentrations (e.g., 1 mM).

Store samples under inert atmosphere (N2) and analyze degradation at fixed intervals via LC-MS.
Polar solvents (e.g., DMSO) may stabilize the compound via hydrogen bonding, while nonpolar solvents (e.g., hexane) could lead to precipitation-induced instability. Statistical tools (e.g., ANOVA) validate reproducibility .

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